molecular formula C20H34O10 B14496347 Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate CAS No. 64022-38-4

Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate

Cat. No.: B14496347
CAS No.: 64022-38-4
M. Wt: 434.5 g/mol
InChI Key: VYBLRPFNCZAABZ-UHFFFAOYSA-N
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Description

Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate is a complex organic compound with a unique structure that includes oxirane (epoxide) groups and a hexanedioate (adipate) backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate typically involves the reaction of hexanedioic acid (adipic acid) with 2-(2-(oxiran-2-ylmethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include elevated temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate can undergo several types of chemical reactions, including:

    Oxidation: The oxirane groups can be oxidized to form diols.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The oxirane groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can react with the oxirane groups under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted products with functional groups such as amines or thiols.

Scientific Research Applications

Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels.

    Medicine: Explored for its use in the development of biodegradable materials for medical implants and tissue engineering.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its reactive oxirane groups.

Mechanism of Action

The mechanism of action of Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate is primarily related to its reactive oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A diglycidyl ether: Similar in having oxirane groups but differs in the backbone structure.

    Bisphenol F diglycidyl ether: Also contains oxirane groups and is used in similar applications but has a different phenolic backbone.

    Diethylene glycol diglycidyl ether: Contains oxirane groups and is used in polymer synthesis but has a shorter glycol backbone.

Uniqueness

Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate is unique due to its combination of oxirane groups and a hexanedioate backbone, which imparts specific properties such as flexibility, biocompatibility, and reactivity. This makes it particularly suitable for applications in biomedical research and the development of advanced materials.

Properties

CAS No.

64022-38-4

Molecular Formula

C20H34O10

Molecular Weight

434.5 g/mol

IUPAC Name

bis[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethyl] hexanedioate

InChI

InChI=1S/C20H34O10/c21-19(27-11-9-23-5-7-25-13-17-15-29-17)3-1-2-4-20(22)28-12-10-24-6-8-26-14-18-16-30-18/h17-18H,1-16H2

InChI Key

VYBLRPFNCZAABZ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCOCCOC(=O)CCCCC(=O)OCCOCCOCC2CO2

Origin of Product

United States

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